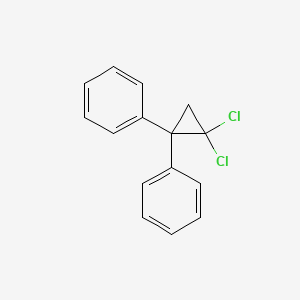
1,1'-(2,2-Dichlorocyclopropane-1,1-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Diphenyl-1,1-dichlorocyclopropane is an organic compound characterized by a cyclopropane ring substituted with two phenyl groups and two chlorine atoms. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diphenyl-1,1-dichlorocyclopropane typically involves the dichlorocarbenation of diphenylcyclopropane. This reaction is carried out using chloroform and a strong base such as potassium hydroxide, which generates dichlorocarbene in situ. The reaction proceeds under mild conditions, often at room temperature, to yield the desired product .
Industrial Production Methods: While specific industrial production methods for 2,2-Diphenyl-1,1-dichlorocyclopropane are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates involved.
Analyse Des Réactions Chimiques
Types of Reactions: 2,2-Diphenyl-1,1-dichlorocyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction Reactions: The compound can be reduced to form 2,2-diphenylcyclopropane using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidative conditions can lead to the formation of cyclopropane derivatives with different functional groups.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents like ethanol or acetonitrile, and mild heating.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Formation of substituted cyclopropanes.
Reduction: Formation of 2,2-diphenylcyclopropane.
Oxidation: Formation of cyclopropane derivatives with various functional groups.
Applications De Recherche Scientifique
2,2-Diphenyl-1,1-dichlorocyclopropane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including cytotoxic and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.
Mécanisme D'action
The mechanism of action of 2,2-Diphenyl-1,1-dichlorocyclopropane involves its reactivity towards nucleophiles and electrophiles. The presence of the phenyl groups and chlorine atoms influences its electronic properties, making it a versatile intermediate in various chemical reactions. The compound can form reactive intermediates such as carbenes, which further participate in cycloaddition and rearrangement reactions .
Comparaison Avec Des Composés Similaires
1,1-Dichlorocyclopropane: Lacks the phenyl groups, resulting in different reactivity and applications.
2,2-Diphenylcyclopropane: Similar structure but without the chlorine atoms, leading to different chemical behavior.
1,2-Dichlorocyclopropane: Different substitution pattern, affecting its stereochemistry and reactivity.
Uniqueness: 2,2-Diphenyl-1,1-dichlorocyclopropane is unique due to the combination of phenyl groups and chlorine atoms on the cyclopropane ring. This unique substitution pattern imparts distinct electronic and steric properties, making it a valuable compound in synthetic organic chemistry.
Propriétés
Numéro CAS |
3141-42-2 |
|---|---|
Formule moléculaire |
C15H12Cl2 |
Poids moléculaire |
263.2 g/mol |
Nom IUPAC |
(2,2-dichloro-1-phenylcyclopropyl)benzene |
InChI |
InChI=1S/C15H12Cl2/c16-15(17)11-14(15,12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,11H2 |
Clé InChI |
ACRGFWLMXXOWJE-UHFFFAOYSA-N |
SMILES canonique |
C1C(C1(Cl)Cl)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


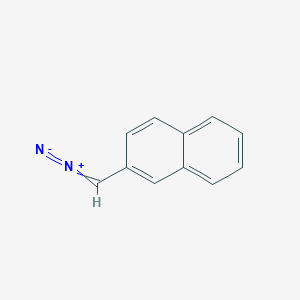
phosphaniumolate](/img/structure/B14736337.png)
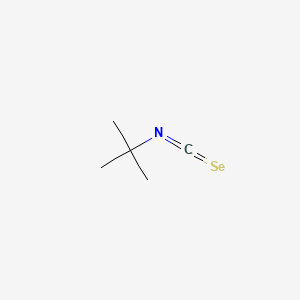
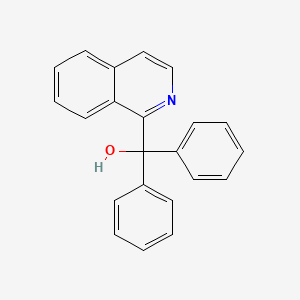
![[(5-Nitrothiophen-2-yl)methylideneamino]urea](/img/structure/B14736354.png)
![Bicyclo[3.2.1]oct-6-ene](/img/structure/B14736362.png)

![Methyl 3-[4-[(2-chloroethylamino)methyl]phenyl]propanoate](/img/structure/B14736374.png)
![Diethyl [2-(dodecyloxy)ethyl]phosphonate](/img/structure/B14736390.png)
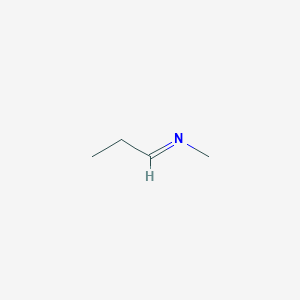
![N-[(4-{2-[(2H-1,3-Benzodioxol-5-yl)methylidene]hydrazinecarbonyl}phenyl)methyl]-N,4-dimethylbenzene-1-sulfonamide](/img/structure/B14736401.png)
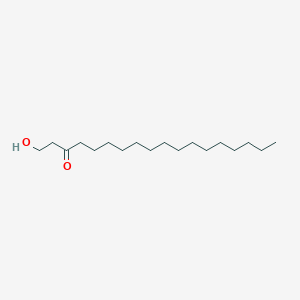
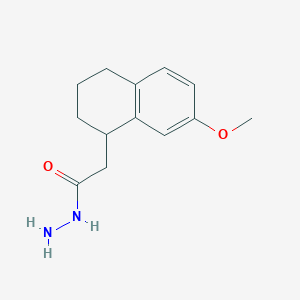
arsane](/img/structure/B14736407.png)
